2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound “2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule that contains several functional groups. It has an acetamide group (-NHCOCH3), a trifluoromethyl group (-CF3), and a 1,2,4-triazine ring, which is a type of heterocyclic ring containing three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 1,2,4-triazine ring, for instance, would contribute to the compound’s polarity and could potentially participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of amides, sulfides, and triazines. For example, the amide group might undergo hydrolysis, and the sulfide group might be oxidized .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an amide group could result in the formation of hydrogen bonds, affecting its solubility and boiling/melting points .Scientific Research Applications
Antimicrobial Applications
Research has synthesized and evaluated derivatives related to the compound 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide, showing potential antimicrobial properties. For example, a study focused on the synthesis and evaluation of thiazolidin-4-one derivatives as potential antimicrobial agents, including those related to the compound , displaying significant in vitro antibacterial and antifungal activities (Baviskar, Khadabadi, & Deore, 2013). Similarly, isoxazole-based heterocycles incorporating sulfamoyl moieties have been synthesized and shown promising results against various bacterial and fungal strains (Darwish, Atia, & Farag, 2014).
Antiviral and Virucidal Activities
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have been explored for their antiviral and virucidal potential. A study reported the synthesis of these derivatives and their structural confirmation through NMR, IR, and elemental analysis. The cytotoxicity of these compounds was evaluated, and their antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus were assessed, revealing that some derivatives could significantly reduce viral replication of both tested viruses (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
Antimalarial and COVID-19 Applications
Sulfonamide derivatives have been investigated for their reactivity and potential antimalarial activity. These studies have also characterized their ADMET properties, indicating significant antimalarial activity with selectivity indices showing promise for therapeutic applications. Furthermore, molecular docking studies have been conducted to explore the binding energy of these compounds against targets relevant to malaria and COVID-19, providing insight into their potential utility as treatments for these diseases (Fahim & Ismael, 2021).
Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized, with studies focusing on their antioxidant activity. These derivatives have shown significant in vitro antioxidant capacity, indicating potential applications in reducing oxidative stress and related pathologies. The study demonstrates the versatility of 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide and related compounds in medicinal chemistry (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Future Directions
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O2S/c1-7-11(23)21(17)12(20-19-7)24-6-10(22)18-9-4-2-8(3-5-9)13(14,15)16/h2-5H,6,17H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNUTGIQFQYZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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